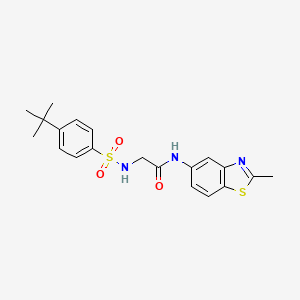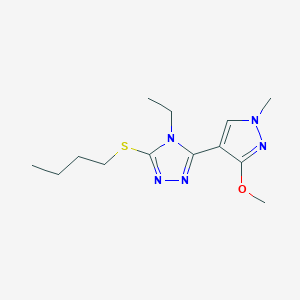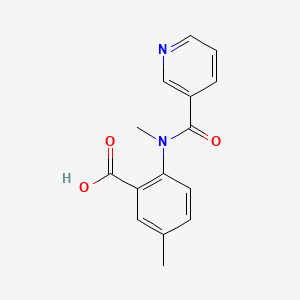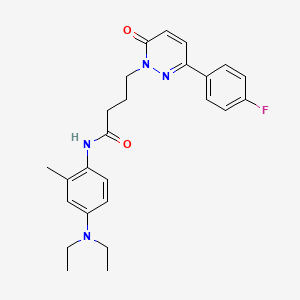
2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide, also known as MRS2578, is a selective P2Y6 receptor antagonist. P2Y6 receptors are a type of G protein-coupled receptor that are activated by extracellular nucleotides such as ATP and UTP. These receptors are involved in various physiological processes such as inflammation, immune response, and neuronal signaling. MRS2578 has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
Target of Action
It’s known that zinc plays a crucial role in many biological processes and is an essential cofactor for many proteins and enzymes .
Mode of Action
Zinc, in general, has three primary biological roles: catalytic, structural, and regulatory . The catalytic and structural roles of zinc are well established, with zinc forming an essential part of many enzymes and playing an important role in protein synthesis and cell division .
Biochemical Pathways
Zinc transporters maintain intracellular and intra-organellar Zn2+ homeostasis . Detailed information about the structures of different reaction intermediates is required for a comprehensive understanding of their Zn2+ transport mechanisms . Based on structural analyses of human ZnT7, human ZnT8, and bacterial YiiP, it’s proposed that these mechanisms of action ensure efficient Zn2+ transport .
Pharmacokinetics
The pharmacokinetics of zinc, in general, involve its absorption, distribution, metabolism, and excretion from the body . Understanding these processes is crucial for comprehending the response of the body to the drug .
Result of Action
Zinc is known to play a key role in many signal transduction processes . An imbalance of zinc is associated with neuronal damage associated with traumatic brain injury, stroke, and seizures .
Action Environment
It’s known that zinc’s influence on growth and effects on immunity, various systems of the body, and participation in different metabolisms are well-documented .
实验室实验的优点和局限性
One advantage of using 2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide in lab experiments is its selectivity for P2Y6 receptors, which allows for specific targeting of these receptors without affecting other nucleotide receptors. However, one limitation is that this compound may not be effective in all diseases or in all animal models of disease.
未来方向
1. Further studies are needed to investigate the potential therapeutic applications of 2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide in other diseases such as cancer and diabetes.
2. The development of more selective and potent P2Y6 receptor antagonists.
3. Studies to investigate the long-term effects of this compound on the immune system and other physiological processes.
4. Investigation of the potential use of this compound in combination with other drugs for synergistic effects.
合成方法
2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide can be synthesized by reacting 2-methyl-1,3-benzothiazol-5-amine with 2-chloroacetic acid and tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.
科学研究应用
2-(4-tert-butylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide has been studied for its potential therapeutic applications in various diseases such as inflammatory bowel disease, asthma, and neuropathic pain. It has been shown to reduce inflammation and improve symptoms in animal models of these diseases.
属性
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-13-22-17-11-15(7-10-18(17)27-13)23-19(24)12-21-28(25,26)16-8-5-14(6-9-16)20(2,3)4/h5-11,21H,12H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJFCPSKEBZALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CNS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2455812.png)
![7-[(6-Chloro-2-fluorophenyl)methyl]-1,3-dimethyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2455814.png)
![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2455817.png)


![1-methyl-4-[5-methyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine](/img/structure/B2455821.png)

![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2455823.png)


![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2455827.png)


